molecular formula C16H12N2OS B2503579 (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone CAS No. 307518-99-6

(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone

Cat. No. B2503579
CAS RN: 307518-99-6
M. Wt: 280.35
InChI Key: JLFJYYOGASICIR-UHFFFAOYSA-N
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Description

“(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone” is a chemical compound with the molecular formula C16H12N2OS . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be confirmed through analytical data.

Scientific Research Applications

Structural Characterization and Antibacterial Activity

A study by Shahana and Yardily (2020) focused on the synthesis and characterization of novel compounds closely related to (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone. They utilized techniques such as UV, IR, NMR, and mass spectrometry for structural characterization. The compounds were analyzed for their antibacterial activity using molecular docking studies, which help understand their potential as antibacterial agents (Shahana & Yardily, 2020).

Synthesis and Antibacterial Screening

Landage, Thube, and Karale (2019) synthesized a series of compounds including derivatives of this compound. These compounds were characterized by spectral and analytical data and evaluated for their antibacterial activities. The focus of this research was to explore the potential of these compounds in addressing bacterial infections (Landage, Thube, & Karale, 2019).

Antitumor Activity

Research by Bhole and Bhusari (2011) explored the synthesis of certain compounds, including those related to this compound, to examine their potential anticancer activity. The compounds demonstrated inhibitory effects on various cancer cell lines, particularly leukemia, lung cancer, and renal cancer, highlighting their potential in cancer therapy (Bhole & Bhusari, 2011).

Synthesis and Evaluation as Bioisosteres

Hillgren et al. (2010) prepared a focused library of compounds including [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, aiming to find potent inhibitors of type III secretion in Gram-negative bacteria. These compounds are considered potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors (Hillgren, Dahlgren, To, & Elofsson, 2010).

Synthesis and Biological Evaluation

Patil and Bhatt (2010) synthesized derivatives of 4-thiazolidinone, including compounds related to this compound. These compounds were evaluated for their antibacterial and antifungal activity, contributing to the understanding of their potential as therapeutic agents with lower toxicity (Patil & Bhatt, 2010).

Future Directions

The future directions for research on “(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in thiazole derivatives, this compound could have promising applications in various fields .

properties

IUPAC Name

(2-anilino-1,3-thiazol-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15(12-7-3-1-4-8-12)14-11-17-16(20-14)18-13-9-5-2-6-10-13/h1-11H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFJYYOGASICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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